Butanenitrile, 4-(dichloromethylsilyl)-

Description

The exact mass of the compound Butanenitrile, 4-(dichloromethylsilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butanenitrile, 4-(dichloromethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichloromethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

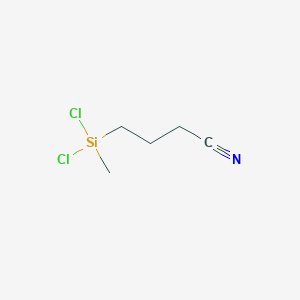

2D Structure

3D Structure

Properties

IUPAC Name |

4-[dichloro(methyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFBMBZYGZSWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051600 | |

| Record name | 4-(Dichloromethylsilyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-16-5 | |

| Record name | (3-Cyanopropyl)methyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dichloromethylsilyl)-butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Dichloromethylsilyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dichloromethylsilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A09ZD6EIMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dichloromethylsilyl)butanenitrile: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(dichloromethylsilyl)butanenitrile. This bifunctional organosilane, featuring both a reactive dichlorosilyl group and a versatile nitrile functionality, holds promise as a valuable intermediate in various fields, including materials science and drug development.

Core Physicochemical Properties

While specific experimental data for 4-(dichloromethylsilyl)butanenitrile is not extensively reported in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of 4-(Dichloromethylsilyl)butanenitrile

| Property | Value | Source/Basis |

| IUPAC Name | 4-[dichloro(methyl)silyl]butanenitrile | PubChem[1] |

| Synonyms | (3-Cyanopropyl)methyldichlorosilane, 3-Cyanopropyldichloromethylsilane | PubChem[1] |

| CAS Number | 1190-16-5 | PubChem[1] |

| Molecular Formula | C5H9Cl2NSi | PubChem[1] |

| Molecular Weight | 182.12 g/mol | PubChem[1] |

| Boiling Point | Estimated >200 °C at 760 mmHg | Inferred from related compounds |

| Density | Estimated 1.1 - 1.2 g/cm³ | Inferred from related compounds |

| Refractive Index | Estimated 1.46 - 1.47 | Inferred from related compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., toluene, THF, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | General organosilane reactivity |

Synthesis and Experimental Protocols

The most probable and industrially relevant synthetic route to 4-(dichloromethylsilyl)butanenitrile is the platinum-catalyzed hydrosilylation of allyl cyanide with dichloromethylsilane. This reaction forms a stable silicon-carbon bond.

Experimental Protocol: Synthesis via Hydrosilylation

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Dichloromethylsilane

-

Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous, inhibitor-free toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet. The system is purged with argon or nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: Dichloromethylsilane and anhydrous toluene are charged into the flask. A small amount of a platinum catalyst (typically in the ppm range relative to the silane) is added.

-

Addition of Allyl Cyanide: Allyl cyanide is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a specific reaction temperature (e.g., 60-80 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide.

-

Work-up and Purification: Upon completion, the crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Diagram 1: Synthetic Workflow for 4-(dichloromethylsilyl)butanenitrile

Caption: A typical workflow for the synthesis and purification of 4-(dichloromethylsilyl)butanenitrile.

Reactivity and Applications in Drug Development

The bifunctional nature of 4-(dichloromethylsilyl)butanenitrile makes it a versatile chemical building block.[2] The dichlorosilyl group is highly reactive towards nucleophiles, such as water or alcohols, leading to the formation of siloxanes or alkoxysilanes. This reactivity is key to its use in surface modification and as a coupling agent. The nitrile group can be transformed into various other functionalities, such as amines or carboxylic acids, providing further avenues for chemical modification.

While not a therapeutic agent itself, its dual functionality makes it a candidate for use as a linker or surface modification agent in drug delivery systems.[3][4] Organofunctional silanes are employed to couple inorganic materials (like silica nanoparticles) with organic molecules (like drugs or targeting ligands).[4]

Potential Applications:

-

Surface Functionalization of Nanoparticles: The dichlorosilyl group can be used to anchor the molecule to the surface of hydroxyl-rich nanoparticles (e.g., silica, titania). The nitrile "tail" can then be chemically modified to attach drug molecules, targeting moieties, or polymers like polyethylene glycol (PEG) to enhance biocompatibility.

-

Formation of Self-Assembled Monolayers (SAMs): This compound can be used to form SAMs on various substrates, with the nitrile groups exposed for further chemical reactions.

-

Precursor for Sila-substituted Drug Analogues: The core structure could be incorporated into known drug molecules to study the effects of silicon substitution on their biological activity and pharmacokinetic properties. The introduction of silicon into organic molecules can sometimes lead to improved metabolic stability and potency.

Diagram 2: Role as a Bifunctional Linker in a Drug Delivery System

Caption: Conceptual diagram of 4-(dichloromethylsilyl)butanenitrile acting as a linker.

Analytical Characterization

A combination of spectroscopic techniques would be employed to confirm the structure and purity of 4-(dichloromethylsilyl)butanenitrile.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on silicon, and the three methylene groups of the butyl chain. The chemical shifts would be influenced by the electronegative chlorine atoms and the nitrile group. |

| ¹³C NMR | Resonances for the methyl carbon, the three methylene carbons, and the nitrile carbon. |

| FT-IR | Characteristic absorption bands for C≡N stretching (around 2240-2260 cm⁻¹), Si-Cl stretching, and C-H stretching. |

| GC-MS | A distinct peak in the gas chromatogram with a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and chloro groups. |

References

- 1. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanenitrile, 4-(dichloromethylsilyl)- | 1190-16-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Confirmation of Butanenitrile, 4-(dichloromethylsilyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of Butanenitrile, 4-(dichloromethylsilyl)-, a bifunctional organosilane molecule of interest in synthetic chemistry and materials science. This document outlines the key physical and spectroscopic properties, details relevant experimental protocols for its characterization, and presents a logical workflow for its structural verification.

Compound Identification and Physical Properties

Butanenitrile, 4-(dichloromethylsilyl)- is identified by the CAS number 1190-16-5.[1] It is also known by several synonyms, including (3-Cyanopropyl)methyldichlorosilane and 4-[dichloro(methyl)silyl]butanenitrile.[1][2] The fundamental physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl₂NSi | [3] |

| Molecular Weight | 182.12 g/mol | [1] |

| CAS Number | 1190-16-5 | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 79-82 °C @ 1 Torr | [2][3][4] |

| Density | 1.145 - 1.150 g/cm³ @ 20-25 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.458 | [3] |

| SMILES | C--INVALID-LINK--(Cl)Cl | [1] |

| InChI | InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | [1] |

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the ¹H and ¹³C nuclei of Butanenitrile, 4-(dichloromethylsilyl)- are summarized in Table 2.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Si-CH₃ | ~0.4 | Singlet | 3H | Methyl group attached to silicon |

| Si-CH₂ | ~0.9 | Triplet | 2H | Methylene group alpha to silicon |

| -CH₂- | ~1.8 | Multiplet | 2H | Methylene group beta to silicon |

| -CH₂-CN | ~2.4 | Triplet | 2H | Methylene group alpha to the nitrile |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Si-CH₃ | ~ -1 | Methyl carbon attached to silicon |

| Si-CH₂ | ~ 15 | Methylene carbon alpha to silicon |

| -CH₂- | ~ 20 | Methylene carbon beta to silicon |

| -CH₂-CN | ~ 17 | Methylene carbon alpha to the nitrile |

| -C≡N | ~ 119 | Nitrile carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for Butanenitrile, 4-(dichloromethylsilyl)- are presented in Table 3.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch (Nitrile) | 2240 - 2260 | Strong, Sharp |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| Si-Cl stretch | 450 - 650 | Strong |

| Si-C stretch | 600 - 800 | Medium |

| CH₂ bend | 1450 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A partial mass spectrum for this compound is available, though one data point appears to be an error. The plausible fragments are listed in Table 4.

| m/z | Relative Intensity | Possible Fragment |

| 181/183/185 | (Predicted) | [M]+, Molecular ion with isotopic peaks for two Cl atoms |

| 166/168 | (Predicted) | [M - CH₃]+ |

| 153 | Observed | Further fragmentation |

| 115 | Observed | [Si(CH₃)Cl₂]+ |

| 113 | Observed | Further fragmentation |

| 102 | Observed | Further fragmentation |

Experimental Protocols

The following sections detail the general experimental methodologies for the synthesis and structural characterization of Butanenitrile, 4-(dichloromethylsilyl)-.

Synthesis: Hydrosilylation of Allyl Cyanide

A common and effective method for the synthesis of this compound is the hydrosilylation of allyl cyanide with methyldichlorosilane in the presence of a platinum catalyst.

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Methyldichlorosilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A reaction flask is charged with allyl cyanide and anhydrous toluene under an inert atmosphere.

-

The platinum catalyst is added to the stirred solution.

-

Methyldichlorosilane is added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is monitored by GC or TLC until completion.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield pure Butanenitrile, 4-(dichloromethylsilyl)-.

NMR Spectroscopy

Instrumentation:

-

A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized by electron impact.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Structural Analysis Workflow

The logical workflow for the structural analysis and confirmation of Butanenitrile, 4-(dichloromethylsilyl)- is depicted in the following diagram.

References

Spectroscopic data (NMR, IR, MS) for (3-Cyanopropyl)methyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and physicochemical properties of (3-Cyanopropyl)methyldichlorosilane (CAS No. 1190-16-5). This bifunctional organosilane is a valuable reagent in organic synthesis and materials science, offering a unique combination of a reactive dichlorosilyl group and a nitrile functionality.

Physicochemical Properties

(3-Cyanopropyl)methyldichlorosilane is a colorless to yellow liquid that is sensitive to moisture.[1] It is soluble in many common organic solvents but reacts rapidly with protic solvents, including water.[1]

| Property | Value | Reference |

| Molecular Formula | C5H9Cl2NSi | [1][2][3][4] |

| Molecular Weight | 182.12 g/mol | [1][2][3] |

| Boiling Point | 79-82 °C at 1 mmHg | [1][2] |

| Density | 1.145 - 1.150 g/mL at 20-25 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.458 | [1][4] |

| Flash Point | 92 °C | [1][4] |

Spectroscopic Data

Detailed experimental spectra for (3-Cyanopropyl)methyldichlorosilane are not widely available in the public domain. The following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the methyl and propyl protons. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms and the nitrile group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~ 0.8 | Singlet | 3H | Si-CH₃ |

| ~ 1.2 | Multiplet | 2H | Si-CH₂-CH₂ -CH₂-CN |

| ~ 1.9 | Multiplet | 2H | Si-CH₂ -CH₂-CH₂-CN |

| ~ 2.4 | Triplet | 2H | Si-CH₂-CH₂-CH₂ -CN |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 5 | Si-C H₃ |

| ~ 15 | Si-CH₂-C H₂-CH₂-CN |

| ~ 20 | Si-C H₂-CH₂-CH₂-CN |

| ~ 25 | Si-CH₂-CH₂-C H₂-CN |

| ~ 119 | -C N |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 2950-2850 | C-H | Alkyl Stretch |

| 2260-2240 | C≡N | Nitrile Stretch |

| 1450-1400 | C-H | Alkyl Bend |

| 1260 | Si-CH₃ | Symmetric Bend |

| 800-850 | Si-Cl | Stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

| m/z (Predicted) | Fragment |

| 181/183/185 | [M]+ (Molecular ion) |

| 166/168/170 | [M - CH₃]+ |

| 146/148 | [M - Cl]+ |

| 118/120 | [M - C₃H₆CN]+ |

Experimental Protocols

General Synthesis via Hydrosilylation

Materials:

-

Methyldichlorosilane

-

Allyl cyanide

-

Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

-

Anhydrous, inert solvent (e.g., toluene or hexane)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to remove any moisture.

-

Charging the Reactor: The flask is charged with methyldichlorosilane and a catalytic amount of the platinum catalyst under a positive pressure of inert gas.

-

Addition of Allyl Cyanide: Allyl cyanide is added dropwise to the stirred solution from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. If necessary, the reaction flask can be cooled with a water bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide.

-

Workup and Purification: Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel or by treatment with activated carbon. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure (3-Cyanopropyl)methyldichlorosilane.

Logical Relationships and Workflows

The synthesis of (3-Cyanopropyl)methyldichlorosilane is a direct application of the hydrosilylation reaction. The logical workflow for this synthesis is depicted below.

Caption: Synthetic pathway for (3-Cyanopropyl)methyldichlorosilane.

References

An In-depth Technical Guide to 3-Cyanopropylmethyldichlorosilane (CAS 1190-16-5) for Researchers and Drug Development Professionals

An Introduction to a Versatile Silane Coupling Agent in Modern Research and Development

3-Cyanopropylmethyldichlorosilane, identified by the CAS number 1190-16-5, is a reactive chlorosilane compound with a unique molecular architecture that makes it a valuable intermediate and surface modifier in a variety of scientific and industrial applications.[1] For researchers, scientists, and professionals in the field of drug development, this organosilane offers intriguing possibilities, particularly in the realms of surface functionalization of biomaterials, nanoparticle-based drug delivery systems, and as a versatile building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive dichlorosilyl group and a polar cyano moiety, allows for a diverse range of chemical transformations.[1][2]

This technical guide provides a comprehensive overview of the chemical information, safety data, and potential applications of 3-Cyanopropylmethyldichlorosilane, with a focus on its relevance to the biomedical and pharmaceutical research sectors.

Core Chemical Information

Table 1: Chemical and Physical Properties of 3-Cyanopropylmethyldichlorosilane

| Property | Value | Reference(s) |

| CAS Number | 1190-16-5 | [3][4] |

| Molecular Formula | C5H9Cl2NSi | [4][5] |

| Molecular Weight | 182.12 g/mol | [4][5][6] |

| IUPAC Name | 4-[dichloro(methyl)silyl]butanenitrile | [5] |

| Synonyms | 3-Cyanopropylmethyldichlorosilane, Dichloro(3-cyanopropyl)methylsilane | [4] |

| Appearance | Clear to straw-colored liquid | [6] |

| Odor | Acrid, similar to hydrogen chloride | [6] |

| Boiling Point | 79 °C at 1 mm Hg | [4] |

| Density | 1.150 g/mL at 20 °C | [4] |

| Flash Point | Combustible liquid | [6] |

Safety and Handling

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [5][6] |

| Precautionary Statements | P210: Keep away from heat, open flames, sparks. - No smoking.P260: Do not breathe vapors.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |

Handling and Storage: 3-Cyanopropylmethyldichlorosilane is highly reactive with water and moisture, liberating hydrogen chloride gas.[2][6] Therefore, it must be handled and stored in a dry, inert atmosphere, such as under nitrogen or argon.[6] Containers should be kept tightly closed in a cool, well-ventilated area away from heat and ignition sources.[6] Incompatible materials include amines, alcohols, and oxidizing agents.[6]

First-Aid Measures: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6] If inhaled, move the person to fresh air.[7] If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical assistance.[7]

Applications in Research and Drug Development

While direct applications of 3-Cyanopropylmethyldichlorosilane as a therapeutic agent have not been reported, its utility lies in its role as a critical intermediate and functionalizing agent.

Surface Modification of Biomaterials and Nanoparticles: The dichlorosilyl group can readily react with hydroxyl groups present on the surfaces of inorganic materials such as silica, titania, and iron oxide nanoparticles.[1][2] This covalent linkage allows for the introduction of a propyl chain terminating in a cyano group onto the surface. The cyano group can then be further modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid, providing a reactive handle for the conjugation of bioactive molecules, targeting ligands, or polyethylene glycol (PEG) chains to improve biocompatibility.[1]

Intermediate in Organic Synthesis: In medicinal chemistry, the introduction of silicon-containing moieties can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.[8] 3-Cyanopropylmethyldichlorosilane can serve as a building block to introduce a cyanopropylmethylsilyl group into a molecule. The cyano group can also be a precursor to other functional groups in the synthesis of complex heterocyclic compounds.[4]

Experimental Protocols and Methodologies

A common application of 3-Cyanopropylmethyldichlorosilane in a research context is the functionalization of silica nanoparticles, a widely used platform for drug delivery. The following is a generalized experimental protocol for such a procedure.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

Objective: To functionalize the surface of silica nanoparticles with 3-Cyanopropylmethyldichlorosilane to introduce cyano-terminated propyl chains.

Materials:

-

Silica nanoparticles (e.g., 100 nm diameter)

-

3-Cyanopropylmethyldichlorosilane (CAS 1190-16-5)

-

Anhydrous toluene

-

Anhydrous triethylamine

-

Methanol

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Centrifuge

Procedure:

-

Activation of Silica Nanoparticles: The silica nanoparticles are first activated to ensure a high density of surface hydroxyl groups. This is typically achieved by treating the nanoparticles with an acid (e.g., HCl) followed by thorough washing with deionized water and drying under vacuum at an elevated temperature (e.g., 120 °C) overnight.

-

Silanization Reaction:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), disperse the activated silica nanoparticles in anhydrous toluene.

-

To this suspension, add a solution of 3-Cyanopropylmethyldichlorosilane in anhydrous toluene dropwise while stirring. The amount of silane used will depend on the desired surface coverage.

-

Add anhydrous triethylamine to the reaction mixture to act as a scavenger for the HCl produced during the reaction.

-

Heat the reaction mixture to reflux (e.g., 110 °C) and maintain for several hours (e.g., 12-24 hours) with continuous stirring.

-

-

Washing and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the functionalized nanoparticles from the reaction mixture by centrifugation.

-

Wash the nanoparticles sequentially with toluene, methanol, and deionized water to remove any unreacted silane and byproducts. Repeat the washing steps several times.

-

-

Drying and Characterization:

-

Dry the purified cyano-functionalized silica nanoparticles under vacuum.

-

The successful functionalization can be confirmed by various analytical techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the characteristic C≡N stretching vibration, and thermogravimetric analysis (TGA) to quantify the amount of organic material grafted onto the nanoparticle surface.

-

Visualizations

Caption: Chemical structure of 3-Cyanopropylmethyldichlorosilane.

Caption: Experimental workflow for nanoparticle functionalization.

Conclusion

3-Cyanopropylmethyldichlorosilane is a versatile chemical reagent with significant potential for application in the fields of materials science and drug development. Its ability to act as a coupling agent to functionalize surfaces provides a powerful tool for the design of advanced drug delivery systems and biocompatible materials. While its direct biological activity is not a primary focus, its role as a molecular linker and synthetic intermediate makes it a compound of interest for researchers and scientists working at the interface of chemistry, materials science, and medicine. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.

References

- 1. Functionalization of metal nanoclusters for biomedical applications - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [mdpi.com]

- 6. Functionalized ceramics for biomedical, biotechnological and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dichlorosilyl Group: A Versatile Hub for Organosilicon Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dichlorosilyl group (-SiCl₂) is a cornerstone functional group in organosilicon chemistry, offering a highly reactive and versatile platform for the synthesis of a diverse array of silicon-containing molecules. Its susceptibility to nucleophilic attack, coupled with its ability to participate in reactions such as hydrosilylation and reductive coupling, makes it an invaluable precursor for the construction of polymers, complex organic molecules, and functionalized materials. This technical guide provides a comprehensive overview of the reactivity of the dichlorosilyl group, detailing key reactions, experimental protocols, and quantitative data to support researchers in the fields of materials science and drug development.

Core Reactivity of the Dichlorosilyl Group

The reactivity of the dichlorosilyl group is dominated by the electrophilic nature of the silicon atom, which is bonded to two electronegative chlorine atoms. This polarity makes the silicon center highly susceptible to attack by nucleophiles, leading to the substitution of one or both chlorine atoms. The key reactions of the dichlorosilyl group are summarized below.

Nucleophilic Substitution Reactions

The Si-Cl bonds in dichlorosilanes are readily cleaved by a variety of nucleophiles. These reactions are fundamental to the elaboration of the silicon core and the introduction of diverse functionalities.

Hydrolysis: Dichlorosilanes react readily with water to form silanols, which can then condense to form siloxanes. This reaction is the basis for the production of silicone polymers. The reaction with dimethyldichlorosilane, for example, produces a mixture of cyclic and linear polydimethylsiloxanes (PDMS).[1][2][3] The initial hydrolysis yields a silanediol, which is often unstable and undergoes intermolecular condensation.

Alcoholysis: In a similar fashion, alcohols react with dichlorosilanes to produce alkoxysilanes. This reaction is a common method for the synthesis of silyl ethers, which are widely used as protecting groups in organic synthesis.

Aminolysis: Amines react with dichlorosilanes to form aminosilanes. The reaction of dichlorosilane with ammonia can be used to produce polysilazanes.[4]

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) are powerful nucleophiles that readily react with dichlorosilanes to form new silicon-carbon bonds. This reaction is a versatile method for the synthesis of organosilanes with a wide range of organic substituents.[5][6] The sequential substitution of the chlorine atoms allows for the controlled introduction of different organic groups.

Hydrosilylation

Hydrosilylation is the platinum-catalyzed addition of a Si-H bond across a double or triple bond. While dichlorosilane itself (H₂SiCl₂) can be used, more commonly, a dichlorosilyl-containing compound with a Si-H bond (e.g., methyldichlorosilane) is employed. This reaction is a highly efficient and atom-economical method for forming silicon-carbon bonds and is widely used in the synthesis of functionalized organosilanes and for the crosslinking of silicone polymers.[7][8]

Reduction

The chlorine atoms of the dichlorosilyl group can be replaced by hydride ions using reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a route to dihydrosilanes, which are themselves useful precursors in organosilicon chemistry.[9][10]

Experimental Protocols and Data

Synthesis of Polydimethylsiloxane (PDMS) via Hydrolysis of Dichlorodimethylsilane

This protocol describes the laboratory-scale synthesis of PDMS from the hydrolysis of dichlorodimethylsilane.[1][2][11]

Materials:

-

Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

-

Dichloromethane (DCM)

-

Deionized water

-

Potassium hydroxide (KOH)

-

Hexamethyldisiloxane (HMDS)

-

Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

A mixture of dichlorodimethylsilane and dichloromethane is prepared in a round-bottom flask. A common volume ratio is 1:1.[2]

-

Deionized water is added slowly to the stirred solution. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition of water is complete, the mixture is stirred for a specified period to allow for hydrolysis and initial condensation.

-

The organic layer is separated using a separatory funnel and washed with water to remove residual HCl.

-

The solvent (DCM) is removed by distillation.

-

For polymerization to higher molecular weight PDMS, the resulting mixture of cyclic and linear siloxanes is heated with a catalyst (e.g., 0.6 M KOH) and a chain terminator (HMDS).[11]

-

The final PDMS product is purified by dissolving in a solvent like chloroform and washing with water until neutral. The solvent is then removed under vacuum.

Characterization: The resulting PDMS can be characterized by its viscosity, refractive index, and spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.[1]

| Property | Typical Value for Synthesized PDMS | Reference |

| Viscosity | 1000 - 5500 cSt | [1][12] |

| Refractive Index | ~1.40 | [12] |

Hydrosilylation of 1-Octene with Dichlorosilane

This protocol outlines a general procedure for the platinum-catalyzed hydrosilylation of an alkene with dichlorosilane.[7]

Materials:

-

1-Octene

-

Dichlorosilane (H₂SiCl₂)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene

-

Schlenk flask, syringe, magnetic stirrer

Procedure:

-

A Schlenk flask is charged with 1-octene and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of the platinum catalyst (typically in the ppm range relative to the silane) is added to the flask.

-

Dichlorosilane is then added slowly to the stirred solution at a controlled temperature. The reaction is often exothermic.

-

The reaction mixture is stirred at room temperature or elevated temperature until the reaction is complete, as monitored by techniques like GC or NMR.

-

The solvent and any unreacted starting materials are removed under reduced pressure.

-

The product, octyldichlorosilane, can be purified by distillation.

| Alkene | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Hexene | H₂PtCl₆ | Room Temp | 2 | 74 | [7] |

| 1-Octene | Pd-(S)-MeO-mop | Not specified | Not specified | >95 (as 1-octylsilane after reduction) | [8] |

| Norbornene | Chiral yttrium hydride | Not specified | Not specified | High (90% ee for exo-adduct) | [8] |

Reaction of Dichlorodiphenylsilane with a Grignard Reagent

This protocol describes the synthesis of an organosilane by reacting dichlorodiphenylsilane with a Grignard reagent.[5][6]

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Magnesium turnings

-

An aryl or alkyl halide (e.g., bromobenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

A Grignard reagent (e.g., phenylmagnesium bromide) is prepared in a three-necked flask by reacting magnesium turnings with the corresponding halide in anhydrous ether or THF under an inert atmosphere.

-

A solution of dichlorodiphenylsilane in the same anhydrous solvent is placed in a dropping funnel.

-

The dichlorodiphenylsilane solution is added dropwise to the stirred Grignard reagent at a controlled temperature (often at 0 °C or room temperature).

-

After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

The product can be purified by distillation or recrystallization.

| Dichlorosilane | Grignard Reagent | Solvent | Yield (%) | Reference |

| SiCl₄ | m-Tolylmagnesium bromide | THF | ~50 (for di-m-tolyl-dichlorosilane) | [5] |

| Me₂SiCl₂ | Various | THF | Not specified | [6] |

Signaling Pathways and Drug Delivery Applications

While the dichlorosilyl group itself is too reactive to be directly involved in biological signaling pathways, organosilicon compounds derived from dichlorosilyl precursors have shown significant potential in medicinal chemistry and drug delivery.[13][14][15][16][17]

Organosilicon in Drug Discovery: The incorporation of silicon into drug molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved efficacy and pharmacokinetic profiles. For instance, silicon-containing analogs of existing drugs are being explored for various therapeutic targets.

Organosilica Nanoparticles for Drug Delivery: Mesoporous silica nanoparticles (MSNs), often synthesized from silicon-containing precursors, are being extensively investigated as drug delivery vehicles.[13][14][15][16][17] Their high surface area, tunable pore size, and the ability to functionalize their surface make them ideal carriers for a wide range of therapeutic agents. The release of the drug can be controlled by modifying the surface of the nanoparticles with stimuli-responsive gates.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic transformations involving the dichlorosilyl group.

Caption: General workflow for nucleophilic substitution on a dichlorosilyl group.

Caption: Simplified workflow for the hydrosilylation of an alkene.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]

- 3. silicorex.com [silicorex.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. gelest.com [gelest.com]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane [ouci.dntb.gov.ua]

- 13. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Nexus of Functionality: A Technical Guide to Bifunctional Nitrile and Organosilane Molecules in Advanced Applications

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning applications of bifunctional molecules incorporating both nitrile and organosilane functionalities. These unique chemical entities offer a powerful toolkit for innovations in drug delivery, diagnostics, and material science, bridging the gap between organic synthesis and surface modification.

Executive Summary

Bifunctional molecules featuring a nitrile group and an organosilane moiety are emerging as versatile platforms in biomedical and materials science. The organosilane component, typically a trialkoxysilane, enables robust covalent attachment to hydroxyl-rich surfaces such as silica, metal oxides, and glass. Simultaneously, the terminal nitrile group provides a highly valuable chemical handle for a variety of transformations, including its use as a precursor for amines and carboxylic acids, a key element in cycloaddition reactions, or as a polar, hydrogen-bond accepting pharmacophore in drug design. This guide will explore the synthesis, key applications, and experimental considerations for leveraging these powerful molecular tools.

Core Concepts: The Dual Nature of Nitrile-Organosilane Molecules

The fundamental utility of these bifunctional molecules lies in their orthogonal reactivity. The silane "head" acts as an anchor, while the nitrile "tail" serves as a versatile functional group.

-

Surface Functionalization: The hydrolysis and condensation of alkoxysilanes form stable siloxane (Si-O-Si) bonds with surfaces, creating a self-assembled monolayer (SAM). This process allows for the precise modification of surface properties, such as hydrophobicity, and provides a foundation for the subsequent attachment of other molecules.[1]

-

Nitrile Group Versatility: The nitrile group is a cornerstone of modern organic synthesis.[2][3] In the context of bifunctional organosilanes, it can be:

-

Hydrolyzed to form carboxylic acids.

-

Reduced to form primary amines.

-

Utilized in cycloaddition reactions to create heterocyclic structures.

-

Act as a directing group in C-H bond functionalization.[3]

-

Serve as a pharmacophore in drug molecules, enhancing binding affinity and metabolic stability.

-

Key Application: Cyanosilylation

A pivotal reaction involving molecules that contain both silicon and nitrile functionalities is cyanosilylation. This reaction involves the addition of a trimethylsilyl cyanide (TMSCN) to a carbonyl group (aldehyde or ketone) to form a cyanohydrin trimethylsilyl ether.[4][5] This transformation is of significant importance in organic synthesis as the resulting products are precursors to α-hydroxy acids, β-amino alcohols, and other valuable chiral building blocks.[6]

Catalysis and Reaction Conditions

A wide array of catalysts can be employed for the cyanosilylation of ketones and aldehydes, including metal borohydrides, vanadate complexes, and various Lewis acids.[4][6] The reaction is often carried out under mild, and in some cases, solvent-free conditions.[7]

Quantitative Data on Cyanosilylation of Ketones

The efficiency of the cyanosilylation reaction is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields for the cyanosilylation of various ketones.

| Ketone Substrate | Catalyst (mol%) | Reaction Time | Yield (%) | Reference |

| 2-Adamantanone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | >99 | [4] |

| Cyclohexanone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | >99 | [4] |

| Acetophenone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | 98 | [4] |

| 4'-Methylacetophenone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | 95 | [4] |

| 4'-Methoxyacetophenone | (Et4N)2[VO2(CN)3] (0.2) | 60 min | 78 | [4] |

| Cyclohexyl methyl ketone | Chiral Oxazaborolidinium Salt (1) | Not Specified | 95 | [8] |

Application in Drug Development and Delivery

Bifunctional nitrile and organosilane molecules offer a sophisticated platform for the development of advanced drug delivery systems and targeted therapies.

Surface Functionalization of Nanoparticles

Silica nanoparticles are widely explored as drug carriers due to their biocompatibility and tunable properties. Cyano-functionalized organosilanes can be used to modify the surface of these nanoparticles. The nitrile group can then be used to covalently attach drug molecules, targeting ligands, or polymers like polyethylene glycol (PEG) to improve circulation time.

Nitrile-Containing Pharmaceuticals

Over 30 nitrile-containing pharmaceuticals have been approved for a wide range of medical conditions. The nitrile group in these drugs often acts as a key pharmacophore, participating in hydrogen bonding with target proteins or acting as a bioisostere for other functional groups. Two prominent examples are:

-

Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer. Its mechanism of action involves the inhibition of the aromatase enzyme, which is responsible for the final step of estrogen biosynthesis.[9][10][11][12]

-

DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin): A class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which leads to increased levels of incretin hormones that stimulate insulin secretion.[13][14][15][16][17]

Experimental Protocols

General Procedure for Cyanosilylation of a Ketone

This protocol is a representative example for the cyanosilylation of a ketone using a vanadate catalyst.[4]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, add the ketone substrate (1 mmol) and the catalyst, (Et4N)2[VO2(CN)3] (0.002 mmol, 0.2 mol%).

-

Solvent Addition: Add 1 mL of acetonitrile as the solvent.

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at 32°C for the time specified for the particular substrate (e.g., 15 minutes for 2-adamantanone).

-

Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure and the product purified by column chromatography or distillation.

Protocol for Surface Functionalization of Silica Nanoparticles with a Cyano-Terminal Silane

This protocol outlines the general steps for modifying a silica surface.[1]

-

Surface Preparation: The silica substrate (e.g., nanoparticles, wafer) is first cleaned and hydroxylated, typically by treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning. This step is crucial for generating surface silanol (Si-OH) groups.

-

Silanization Solution Preparation: A solution of the cyano-terminal organosilane (e.g., 2-cyanoethyltriethoxysilane) is prepared in an anhydrous solvent, such as toluene or ethanol. The concentration is typically in the range of 1-5% (v/v).

-

Silanization Reaction: The hydroxylated silica substrate is immersed in the silane solution. The reaction is allowed to proceed for a period ranging from a few hours to overnight at room temperature or with gentle heating.

-

Washing and Curing: After the reaction, the substrate is thoroughly rinsed with the solvent to remove any unbound silane molecules. The substrate is then cured, typically by heating in an oven (e.g., at 110-120°C for 1 hour), to promote the formation of a stable, cross-linked siloxane network on the surface.

Quantitative Data on Surface Modification

The density of functional groups on a modified surface is a critical parameter. Various techniques can be used for the quantitative analysis of organosilane monolayers.

| Analytical Technique | Measured Parameter | Typical Surface Coverage | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (e.g., N 1s for nitrile) | Relative quantification, can be calibrated | [18][19] |

| Total Reflection X-ray Fluorescence (TXRF) | Absolute mass deposition of heteroatoms | 2-4 molecules/nm² | [18] |

| Thermogravimetric Analysis (TGA) | Weight loss upon thermal decomposition | Can distinguish between physisorbed and chemisorbed silanes | [20] |

| Gas Chromatography-Mass Spectrometry (GC-MS) after cleavage | Amount of dissociated organic molecules | 4 molecules/nm² on a planar substrate | [21][22] |

Visualizations: Pathways and Workflows

Signaling Pathway: Mechanism of Action of Anastrozole

Caption: Mechanism of action of the nitrile-containing drug, Anastrozole.

Signaling Pathway: Mechanism of DPP-4 Inhibitors

Caption: Mechanism of action of nitrile-containing DPP-4 inhibitors.

Experimental Workflow: Cyanosilylation of a Ketone

Caption: Experimental workflow for the cyanosilylation of a ketone.

Logical Relationship: Drug Delivery using Functionalized Nanoparticles

References

- 1. benchchem.com [benchchem.com]

- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]

- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 6. The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanosilylation by Compounds with Main-Group Elements: An Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dipeptidyl Peptidase-4 Inhibition Prevents Vascular Calcification by Potentiating the Insulin-Like Growth Factor-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. portal.research.lu.se [portal.research.lu.se]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pure.york.ac.uk [pure.york.ac.uk]

- 22. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Dichloromethylsilyl Group: A Versatile Tool in Modern Organic Synthesis

A comprehensive analysis of dichloromethylsilyl compounds reveals their growing importance as versatile reagents and intermediates in the synthesis of complex organic molecules. This technical guide provides an in-depth review of their applications, from protecting group strategies to their role in carbon-carbon bond formation, supported by quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Dichloromethylsilyl compounds, characterized by the presence of a silicon atom bonded to a methyl group and two chlorine atoms, are emerging as powerful and multifaceted tools in the synthetic chemist's arsenal. Their unique reactivity, stemming from the two labile silicon-chlorine bonds and the influence of the methyl group, allows for a range of transformations crucial for the construction of intricate molecular architectures. This guide delves into the core applications of dichloromethylsilyl compounds, presenting a consolidated resource for their effective utilization in organic synthesis.

Dichloromethylsilyl Ethers as Robust Protecting Groups for Alcohols

One of the primary applications of dichloromethylsilyl compounds is in the protection of hydroxyl groups. The formation of a dichloromethylsilyl ether provides a sterically hindered and electronically distinct protecting group with tunable stability.

Experimental Protocol: Dichloromethylsilylation of a Primary Alcohol

A representative procedure for the protection of a primary alcohol using dichloromethyl(phenyl)silane is as follows:

-

To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) is added imidazole (2.5 eq.) at room temperature under an inert atmosphere.

-

Dichloromethyl(phenyl)silane (1.2 eq.) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding dichloromethylsilyl ether.

The stability of dichloromethylsilyl ethers is a key advantage. They are generally robust to a variety of reaction conditions, including mildly acidic and basic environments, as well as some organometallic reagents. However, their cleavage can be readily achieved under specific conditions, most commonly using fluoride ion sources or strong acids.

Table 1: Cleavage Conditions for Dichloromethylsilyl Ethers

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF | 25 | 1-4 | >90 | General Knowledge |

| Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 0 - 25 | 0.5-2 | >90 | General Knowledge |

| Acetyl chloride, Methanol | CH2Cl2/MeOH | 0 - 25 | 1-3 | 85-95 | [1] |

| Iron(III) chloride | Methanol | 25 | 0.5-5 | 90-98 | [1] |

This table summarizes general conditions; specific substrate and steric hindrance can influence reaction times and yields.

The selective cleavage of dichloromethylsilyl ethers in the presence of other silyl ethers is an area of active investigation, offering orthogonal protection strategies in the synthesis of polyhydroxylated natural products.

Caption: General workflow for the protection of alcohols as dichloromethylsilyl ethers and their subsequent deprotection.

Dichloromethylsilyl Enol Ethers in Carbon-Carbon Bond Formation

The reaction of ketones and aldehydes with dichloromethylsilylating agents in the presence of a base provides access to dichloromethylsilyl enol ethers. These intermediates are valuable precursors for stereoselective carbon-carbon bond formation, particularly in aldol and Michael additions. The Lewis acidity of the silicon center can be modulated by the remaining chlorine atoms, influencing the reactivity and selectivity of subsequent transformations.

Table 2: Yields in the Formation of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers

| Silyl Enol Ether | α-Bromocarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| 1-Phenyl-1-(trimethylsilyloxy)ethene | 2-Bromoacetophenone | Eosin Y | CH3CN | 85 | [2] |

| 1-Cyclohexenyl trimethylsilyl ether | Ethyl 2-bromoacetate | Eosin Y | CH3CN | 78 | [2] |

| 1-(tert-Butyldimethylsilyloxy)styrene | 2-Bromo-1-phenylethanone | Eosin Y | CH3CN | 92 | [2] |

While this data is for trimethylsilyl enol ethers, it provides a benchmark for the reactivity of silyl enol ethers in general. Research into the specific advantages of dichloromethylsilyl enol ethers in these reactions is ongoing.

The mechanism of these reactions often involves the formation of a radical species, highlighting the diverse reactivity pathways available to silyl enol ethers.

Caption: Formation of a dichloromethylsilyl enol ether and its subsequent reaction with an electrophile.

Dichloromethylsilyl Compounds in Cross-Coupling Reactions

The silicon-chlorine bonds in dichloromethylsilyl compounds can be sequentially substituted with organometallic reagents, such as Grignard or organolithium reagents. This allows for the step-wise introduction of different organic fragments, making them valuable building blocks in the synthesis of complex organosilanes. These organosilanes can then participate in a variety of cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds.[3]

Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane

A detailed procedure for the synthesis of a related monochlorosilane, (chloromethyl)dimethylphenylsilane, provides insight into the handling and reactivity of these compounds:

-

A flame-dried, three-necked round-bottomed flask is charged with magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere.

-

A solution of chloromethyl(chloro)dimethylsilane (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the Grignard formation.

-

After the Grignard reagent formation is complete, the solution is cooled to 0 °C.

-

A solution of a phenyl Grignard reagent or phenyllithium (1.0 eq.) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by vacuum distillation.

The resulting mixed organosilane can be further functionalized or used in cross-coupling reactions. The development of catalytic methods for the selective activation of the Si-Cl bonds in dichloromethylsilyl compounds is an area of active research.

Caption: A potential synthetic pathway involving sequential Grignard reactions with a dichloromethylsilane followed by a cross-coupling reaction.

Future Outlook

The utility of dichloromethylsilyl compounds in organic synthesis is expanding beyond their traditional role as precursors for silicones. Their application as versatile protecting groups, intermediates for stereoselective C-C bond formation, and building blocks for cross-coupling reactions is gaining traction. Future research is expected to focus on the development of more selective and catalytic methods for their transformations, as well as their application in the total synthesis of complex natural products and the development of novel pharmaceuticals. The unique reactivity profile of dichloromethylsilyl compounds ensures their continued importance in advancing the frontiers of organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group [organic-chemistry.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling of Butanenitrile, 4-(dichloromethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling guidelines for Butanenitrile, 4-(dichloromethylsilyl)-, a reactive organosilicon compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical Identification and Properties

Butanenitrile, 4-(dichloromethylsilyl)-, also known as 3-Cyanopropylmethyldichlorosilane, is a combustible and corrosive liquid. It is essential to understand its chemical and physical properties to handle it safely.

| Property | Value | Reference |

| CAS Number | 1190-16-5 | [1][2] |

| Molecular Formula | C5H9Cl2NSi | [1][2] |

| Molecular Weight | 182.12 g/mol | [2][3] |

| Appearance | Clear to straw-colored liquid | [4] |

| Odor | Acrid, similar to hydrogen chloride | [4] |

| Boiling Point | 79 °C @ 1 mm Hg | [5][6] |

| Density | 1.150 g/mL at 20 °C | [5][6] |

| Hazards | Combustible liquid, Harmful if swallowed, Causes severe skin burns and eye damage | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

Flammable Liquids: Category 4 (Combustible liquid)[4]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[3][4][6]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3][4][6]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4]

Hazard Statements:

Safe Handling and Experimental Protocol

Due to its reactive and corrosive nature, strict adherence to the following handling procedures is mandatory. This compound reacts with water and moisture in the air to liberate hydrogen chloride gas.[4]

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.[4]

-

An emergency eye wash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]

-

Skin Protection: Wear flame-resistant and impervious clothing. A lab coat is required.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[4]

General Handling Precautions

-

Avoid all contact with eyes, skin, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use only non-sparking tools.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

Experimental Workflow

The following diagram outlines the essential steps for safely handling Butanenitrile, 4-(dichloromethylsilyl)- in a laboratory setting.

Storage and Incompatibility

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]

-

Keep containers tightly closed and stored under a dry, inert atmosphere.[4]

-

Incompatible Materials: Avoid contact with amines, alcohols, and oxidizing agents.[4] This substance reacts with water and moisture.[4]

First-Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a doctor or poison control center.[4][6]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[4][6]

Fire-Fighting and Spill Response

-

Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical. Do not use a direct water stream as it can react with the substance.[4][6]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

-

Spill Response: Evacuate the area. Remove all ignition sources. Absorb the spill with inert, non-combustible material and place it in a suitable container for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of waste into the sewer system.[4]

This technical guide is intended to provide essential safety information. Always consult the most recent Safety Data Sheet (SDS) for Butanenitrile, 4-(dichloromethylsilyl)- before use and adhere to all institutional safety protocols.

References

- 1. SDS of 4-(Dichloromethylsilyl)-Butanenitrile, Safety Data Sheets, CAS 1190-16-5 - chemBlink [ww.chemblink.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. 3-CYANOPROPYLMETHYLDICHLOROSILANE | 1190-16-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

Thermal Stability and Degradation Profile of 4-(Dichloromethylsilyl)butanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of 4-(dichloromethylsilyl)butanenitrile. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous organosilicon compounds, including cyano-functionalized silanes and alkyl dichlorosilanes, to project its thermal behavior. This guide outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and presents a proposed thermal degradation pathway. The information herein is intended to serve as a foundational resource for researchers handling this compound in applications sensitive to thermal stress.

Introduction

4-(Dichloromethylsilyl)butanenitrile is a bifunctional organosilicon compound featuring a reactive dichlorosilyl group and a polar nitrile moiety.[1] This unique combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules and materials, including applications in surface modification and as a coupling agent. Understanding the thermal stability and degradation characteristics of this molecule is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

This guide provides a predictive analysis of the thermal properties of 4-(dichloromethylsilyl)butanenitrile. While specific experimental data is not publicly available, the thermal behavior can be inferred from the well-documented properties of similar organosilicon compounds.

Predicted Thermal Properties

The thermal stability of 4-(dichloromethylsilyl)butanenitrile is expected to be influenced by the lability of the Si-Cl and Si-C bonds. The presence of the nitrile group may also play a role in its degradation pathway. The following tables summarize the predicted thermal analysis data based on the behavior of analogous compounds.

Predicted Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis is anticipated to reveal a multi-stage decomposition process. The initial weight loss is likely attributable to the volatilization of the compound, followed by subsequent degradation at higher temperatures.

Table 1: Predicted TGA Data for 4-(Dichloromethylsilyl)butanenitrile

| Parameter | Predicted Value | Atmosphere |

| Onset of Volatilization (Tonset) | 150 - 200 °C | Inert (N2) |

| Onset of Decomposition (Tdecomp) | 250 - 350 °C | Inert (N2) |

| Major Decomposition Region | 350 - 500 °C | Inert (N2) |

| Residual Mass at 600 °C | < 10% | Inert (N2) |

Predicted Differential Scanning Calorimetry (DSC) Data

Differential scanning calorimetry would provide insights into the phase transitions and energetic changes associated with heating the compound. As a liquid at room temperature, the primary events of interest would be boiling and decomposition.

Table 2: Predicted DSC Data for 4-(Dichloromethylsilyl)butanenitrile

| Thermal Event | Predicted Temperature Range | Enthalpy Change (ΔH) |

| Boiling Point | ~220 - 240 °C (at atm. pressure) | Endothermic |

| Decomposition | > 250 °C | Exothermic |

Detailed Experimental Protocols

To empirically determine the thermal stability and degradation profile of 4-(dichloromethylsilyl)butanenitrile, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 4-(dichloromethylsilyl)butanenitrile by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: As 4-(dichloromethylsilyl)butanenitrile is a liquid, a hermetically sealed aluminum pan with a pinhole lid is recommended to control evaporation. Approximately 5-10 mg of the sample should be accurately weighed into the pan.

-

Instrument Setup:

-

Place an empty, pierced, hermetically sealed aluminum pan as the reference.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperatures of volatilization and decomposition.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize thermal transitions such as boiling and decomposition of 4-(dichloromethylsilyl)butanenitrile.

Instrumentation: A calibrated differential scanning calorimeter.[2]

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent evaporation before boiling.

-

Instrument Setup:

-

Use an empty, hermetically sealed aluminum pan as the reference.

-

Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Continuously record the heat flow and temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to boiling and exothermic peaks associated with decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed transition.

-

Proposed Thermal Degradation Pathway

In the absence of experimental data, a plausible thermal degradation pathway for 4-(dichloromethylsilyl)butanenitrile can be proposed based on the known reactivity of chlorosilanes and alkyl nitriles. The degradation is likely initiated by the cleavage of the Si-Cl or Si-C bonds.

Caption: Proposed thermal degradation pathway for 4-(dichloromethylsilyl)butanenitrile.